2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol
Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol is a compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring. The final step involves the reduction of the imine group to yield the desired compound .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between o-phenylenediamine and the aldehyde or ketone in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different benzimidazole derivatives with varying degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized to enhance their chemical and biological properties .
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in cell division, making them effective antitumor agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- 2-(1H-1,3-benzodiazol-2-yl) phenol
- 5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol .
Uniqueness
What sets 2-(1H-1,3-benzodiazol-2-yl)-2-methylpropan-1-ol apart from other similar compounds is its unique structural features, which confer specific chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,7-14)10-12-8-5-3-4-6-9(8)13-10/h3-6,14H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMHOJIVBSCMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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